N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide
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Description
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide is a useful research compound. Its molecular formula is C16H13N3O6S2 and its molecular weight is 407.42. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anti-inflammatory Activities
- Research Focus : A study by Koppireddi et al. (2013) synthesized N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives, evaluating them for anti-inflammatory and antioxidant activities. Some compounds showed excellent anti-inflammatory activity, while others exhibited significant antioxidant activities, suggesting potential therapeutic applications in related fields.
- Source : Koppireddi et al., 2013
- Research Focus : Tang et al. (2019) developed benzothiazole derivatives with a 1,3,4-thiadiazole moiety, showing promising antibacterial and antiviral activities, including effects against tobacco mosaic virus and bacterial pathogens like Xanthomonas oryzae.
- Source : Tang et al., 2019
- Research Focus : Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives, focusing on their antimalarial activity. They also explored these compounds' potential in COVID-19 drug development, emphasizing their role in computational calculations and molecular docking studies.
- Source : Fahim and Ismael, 2021
- Research Focus : Research by Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, examining their anticancer activity. One compound showed high selectivity against human lung adenocarcinoma cells, suggesting potential as an anticancer agent.
- Source : Evren et al., 2019
- Research Focus : Saravanan et al. (2010) synthesized novel thiazoles with antimicrobial activities against various bacterial and fungal species. They demonstrated that these compounds have significant potential as antimicrobial agents.
- Source : Saravanan et al., 2010
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S2/c1-25-12-7-10(19(21)22)8-13-15(12)18-16(26-13)17-14(20)9-27(23,24)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJCUXSJQQRJPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.